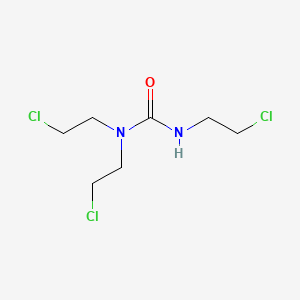
Tris-(2-chloroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H13Cl3N2O and a molecular weight of 247.55 g/mol . It is a nitrosotrialkylurea chlorinated derivative known for its carcinogenic properties, inducing tumors in the stomach and lungs . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Tris-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives and as a precursor for the synthesis of other chlorinated compounds.
Biology: In biological research, this compound is used to study the effects of chlorinated urea derivatives on cellular processes and to investigate their potential as anticancer agents.
Medicine: Although not used therapeutically, it serves as a model compound for studying the mechanisms of action of chlorinated urea derivatives in cancer treatment.
Industry: this compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Orientations Futures
Tris-(2-chloroethyl)urea is a pervasive flame retardant and has been identified as a chemical of concern given its health effects. Therefore, its use has been tightly regulated. Tris(2-chloroisopropyl) phosphate (TCIPP), an analogue of TCEP, is believed to be its replacement . Another future direction is the encapsulation of this compound in core-shell poly(urea-formaldehyde) microcapsules for use in lithium-ion battery applications .
Mécanisme D'action
Target of Action
Tris-(2-chloroethyl)urea is a nitrosotrialkylurea chlorinated derivative . It is shown to be carcinogenic, inducing tumors of the nonglandular type in the stomach and lungs . This suggests that the primary targets of this compound are likely to be cellular components involved in cell growth and division, particularly in the stomach and lungs.
Mode of Action
This compound, also known as Nitrogen Mustard, is a nonspecific DNA alkylating agent . It forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .
Biochemical Pathways
The alkylation of DNA by this compound disrupts the normal biochemical pathways of DNA replication and transcription. This disruption can lead to errors in these processes, potentially resulting in the formation of cancerous cells . The exact biochemical pathways affected by this compound and their downstream effects are complex and may vary depending on the specific cellular context.
Pharmacokinetics
Given its chemical structure and its use in chemotherapy, it is likely that it is systemically distributed throughout the body following administration .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes, particularly those involving DNA replication and transcription. This can lead to the formation of cancerous cells, particularly in the stomach and lungs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, its action can be influenced by the specific cellular environment in which it is acting. For instance, cells with high rates of growth and division, such as cancer cells, may be particularly susceptible to the effects of this compound .
Analyse Biochimique
Cellular Effects
Tris-(2-chloroethyl)urea can cause adverse health effects on humans and aquatic life . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At elevated levels, it can cause significant inhibition of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) levels .
Méthodes De Préparation
The synthesis of Tris-(2-chloroethyl)urea involves the reaction of urea with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically proceeds as follows:
Reactants: Urea and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Urea is dissolved in water, and 2-chloroethylamine hydrochloride is added slowly with continuous stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Des Réactions Chimiques
Tris-(2-chloroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include carbonyl compounds and chlorinated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted urea derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Comparaison Avec Des Composés Similaires
Tris-(2-chloroethyl)urea can be compared with other chlorinated urea derivatives and nitrosoureas:
Uniqueness: this compound is unique due to its specific structure, which allows for multiple chloroethyl groups to participate in chemical reactions. This makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
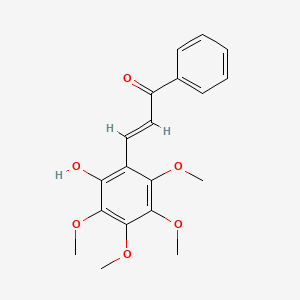
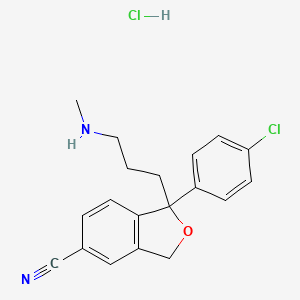
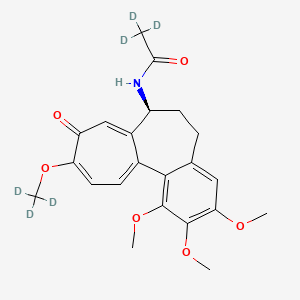
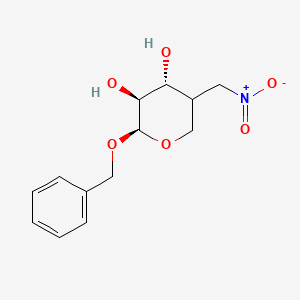




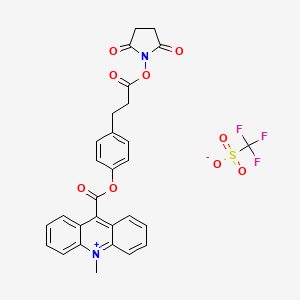
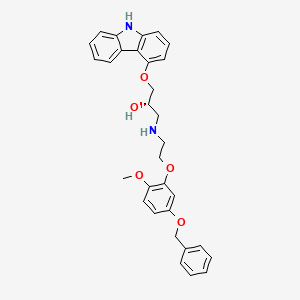
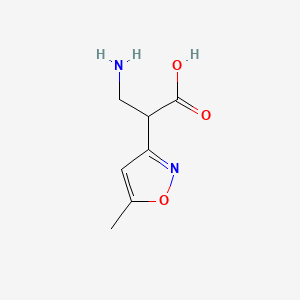

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
